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Compound of Interest

Compound Name: 1-Bromo-3-methylcyclohexane

Cat. No.: B079242 Get Quote

An In-depth Technical Guide for Chemical Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature for the stereoisomers of 1-bromo-3-methylcyclohexane. It

is designed to serve as a detailed reference for researchers, scientists, and drug development

professionals, ensuring accurate and unambiguous communication of these chemical

structures. This document outlines the systematic rules for naming these compounds, focusing

on the designation of stereochemistry using both cis/trans and (R/S) descriptors.

Introduction to Stereoisomerism in 1-Bromo-3-
methylcyclohexane
1-bromo-3-methylcyclohexane is a disubstituted cycloalkane that possesses two stereogenic

centers (chiral centers) at carbon 1 (C1) and carbon 3 (C3). The presence of these two centers

gives rise to a total of 22 = 4 possible stereoisomers. These isomers can be classified into two

pairs of enantiomers, which are diastereomers of each other. The spatial arrangement of the

bromine and methyl substituents relative to the cyclohexane ring dictates the specific

stereoisomer.

Method for Stereochemical Assignment: Cahn-
Ingold-Prelog (CIP) Rules
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The unambiguous assignment of the absolute configuration at each stereocenter is achieved

using the Cahn-Ingold-Prelog (CIP) priority rules. This protocol provides the foundation for the

(R/S) nomenclature.

Protocol for Assigning (R/S) Configuration:

Identify Stereocenters: Locate all carbon atoms in the molecule bonded to four different

substituents. For 1-bromo-3-methylcyclohexane, these are C1 and C3.

Assign Priorities: For each stereocenter, assign a priority (1, 2, 3, or 4) to the four attached

groups based on atomic number. The atom with the higher atomic number receives higher

priority.[1][2][3]

If there is a tie, move to the next atoms along the chains until a point of difference is found.

[1][4]

For C1 (bonded to Br, C2, C6, H):

Priority 1: -Br (Atomic number 35)

Priority 2: -C6 (Path leads to C5, then C4, then C3 which is substituted with a methyl

group)

Priority 3: -C2 (Path leads to C3 which is substituted, but the path from C1 to C6 takes

precedence due to the subsequent path from C6 to C5, etc.)

Priority 4: -H (Atomic number 1)

For C3 (bonded to CH3, C2, C4, H):

Priority 1: -C4 (Path leads to C5, then C6, then C1 which is substituted with Br)

Priority 2: -C2 (Path leads to C1 which is substituted with Br)

Priority 3: -CH3 (Carbon bonded to three hydrogens)

Priority 4: -H (Atomic number 1)
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Orient the Molecule: Position the molecule so that the lowest-priority group (Priority 4,

usually hydrogen) is pointing away from the viewer.[5][6]

Determine Configuration: Trace the path from priority 1 to 2 to 3.

If the path is clockwise, the configuration is designated (R) (from the Latin rectus, meaning

right).[6][7]

If the path is counter-clockwise, the configuration is designated (S) (from the Latin sinister,

meaning left).[6][7]

Diastereomers: Cis and Trans Isomerism
In cyclic systems, the terms cis and trans are used to describe the relative orientation of

substituents.[8][9]

cis Isomers: The bromine and methyl groups are on the same face of the cyclohexane ring

(both pointing up or both pointing down).

trans Isomers: The bromine and methyl groups are on opposite faces of the ring (one

pointing up and one pointing down).[10]

Each of these diastereomers (cis and trans) exists as a pair of non-superimposable mirror

images, known as enantiomers.

Summary of 1-Bromo-3-methylcyclohexane
Stereoisomers
The four stereoisomers are systematically named by combining the cis/trans and (R/S)

notations. The following table summarizes the IUPAC nomenclature for each isomer.
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Diastereomer
Enantiomer (Absolute
Configuration)

Full IUPAC Name

cis (1R, 3S)
cis-(1R,3S)-1-bromo-3-

methylcyclohexane

cis (1S, 3R)
cis-(1S,3R)-1-bromo-3-

methylcyclohexane

trans (1R, 3R)
trans-(1R,3R)-1-bromo-3-

methylcyclohexane

trans (1S, 3S)
trans-(1S,3S)-1-bromo-3-

methylcyclohexane

Visualization of Isomeric Relationships
The logical hierarchy and stereochemical relationships between the isomers of 1-bromo-3-
methylcyclohexane can be visualized as follows. The molecule first diverges into two

diastereomeric forms (cis and trans), each of which comprises an enantiomeric pair.

Isomeric relationships of 1-bromo-3-methylcyclohexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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